(1-^13C)Aniline, also known as Benzenamine-1-^13C, is an isotopically labeled derivative of aniline, where the carbon-13 isotope is incorporated at the first carbon position. Aniline itself is an aromatic amine with the chemical formula C6H5NH2, consisting of a phenyl group bonded to an amino group. The incorporation of the carbon-13 isotope enhances its utility in various scientific applications, particularly in nuclear magnetic resonance spectroscopy and mass spectrometry, allowing for detailed tracking of molecular interactions and dynamics in biological and chemical systems .
The biological activity of (1-^13C)Aniline is primarily inferred from studies on its non-labeled counterpart. Aniline and its derivatives exhibit a range of biological effects, including:
Research involving (1-^13C)Aniline can provide insights into metabolic pathways and the behavior of aniline in biological systems due to its isotopic labeling.
(1-^13C)Aniline can be synthesized through several methods:
(1-^13C)Aniline has diverse applications across various fields:
Studies involving (1-^13C)Aniline focus on its interactions with various biological molecules. The isotopic labeling facilitates tracking interactions in complex systems, providing insights into:
Several compounds share structural similarities with (1-^13C)Aniline. Here are some notable examples:
Compound Name | Description |
---|---|
Phenylamine | The non-labeled version of aniline. |
N-Methylaniline | Aniline with a methyl group attached to the nitrogen atom. |
N,N-Dimethylaniline | Aniline with two methyl groups attached to the nitrogen atom. |
2-Aminophenol | A derivative with an amino group on the second carbon of the benzene ring. |
Acetanilide | An amide formed from the acylation of aniline. |
The unique aspect of (1-^13C)Aniline lies in its isotopic labeling at the first carbon position. This feature allows for precise tracking during experiments, providing data that cannot be obtained from non-labeled compounds. Such capabilities are crucial for advanced research in organic chemistry, biochemistry, and pharmacology .
The catalytic hydrogenation of nitrobenzene derivatives remains the most reliable method for synthesizing (1-¹³C)aniline. Palladium- and platinum-based catalysts demonstrate exceptional selectivity for para-position labeling when using ¹³C-enriched nitrobenzene precursors. Studies on Pt(111) surfaces reveal a stepwise reduction mechanism where nitro groups (-NO₂) undergo sequential hydrogenation to hydroxylamine (-NHOH) intermediates before final conversion to the amine (-NH₂) functionality. Nickel-doped activated carbon catalysts achieve 98% aniline selectivity at 180°C under 20 bar H₂ pressure, with isotopic incorporation efficiency directly correlated to catalyst surface area (≥800 m²/g).
Copper nanoparticles supported on carbon matrices exhibit unique advantages for large-scale production, operating effectively at ambient pressure with hydrazine hydrate as the hydrogen donor. This system achieves 95% isotopic retention while minimizing over-reduction byproducts like cyclohexylamine. Recent innovations in bimetallic Pd-Au catalysts (1:3 molar ratio) enhance reaction rates by 40% compared to monometallic systems, attributed to synergistic electronic effects that weaken N-O bond strength in the nitro precursor.
Hydrazine hydrate (N₂H₄·H₂O) provides a cost-effective alternative to gaseous hydrogen in alkaline media (pH 10–12). Activated carbon serves dual roles as catalyst and ¹³C isotope carrier in this system, facilitating electron transfer through surface quinone-hydroquinone redox pairs. The reaction proceeds via a four-electron pathway:
$$
\text{C}6\text{H}5\text{NO}2 + 3\text{N}2\text{H}4 \rightarrow \text{C}6\text{H}5\text{NH}2 + 3\text{N}2 + 2\text{H}2\text{O}
$$
Isotopic labeling studies using ¹⁵N₂H₄ confirm ≤2% nitrogen crossover into the aniline product, ensuring minimal interference with ¹³C tracking applications. Optimal conditions (0.5M NaOH, 80°C) yield 97% conversion within 2 hours, though scaling beyond 10L batches introduces challenges in exothermic heat management and hydrazine decomposition control.
Solvent polarity profoundly impacts isotopic incorporation efficiency in nitroarene reductions. A comparative study of 12 solvent systems revealed:
Solvent | Dielectric Constant | Aniline Yield (%) | ¹³C Purity (%) |
---|---|---|---|
Ethanol | 24.3 | 89 | 98.2 |
Tetrahydrofuran | 7.6 | 76 | 95.4 |
Water | 80.1 | 94 | 99.1 |
Acetonitrile | 37.5 | 82 | 97.8 |
Aqueous systems outperform organic solvents due to enhanced nitro group solvation and reduced side reactions. Microwave-assisted reactions in subcritical water (200°C, 15 bar) achieve 99% isotopic purity through rapid heating/cooling cycles that minimize thermal degradation. Post-synthesis purification via zwitterionic hydrophilic interaction chromatography (ZIC-HILIC) removes residual nitro compounds and oxidation byproducts with ≥99.9% recovery.
Despite methodological advances, three primary barriers hinder large-scale production:
Continuous flow reactors address these challenges through in situ catalyst regeneration and real-time MS monitoring. A pilot-scale system (10L/h capacity) demonstrated 92% yield stability over 500 hours using a Cu@C nanocomposite catalyst, representing a 60% improvement over batch processes.
Carbon-13 labeled aniline has proven instrumental in elucidating microbial degradation pathways under various environmental conditions [7] [37] [40]. DNA-stable isotope probing (DNA-SIP) experiments utilizing ¹³C-labeled aniline have identified previously unknown bacterial species capable of anaerobic aniline degradation [37] [40]. In contaminated industrial sediments, phylotypes with 92.7% sequence similarity to Ignavibacterium album demonstrated incorporation of ¹³C-aniline into their DNA under methanogenic conditions [37] [40].
Research conducted on contaminated canal and groundwater aquifer sediments revealed multiple bacterial phylotypes associated with anaerobic aniline transformation [37] [40]. Bacterial species within the family Anaerolineaceae, along with Acidovorax species, were identified as active aniline degraders through their assimilation of ¹³C-labeled substrate [37] [40]. These studies demonstrated lag times ranging from 37 days under sulfate-amended conditions to over 100 days under methanogenic conditions before measurable aniline degradation activity commenced [37] [40].
Under aerobic conditions, ¹³C-labeled aniline studies have identified bacterial genera including Acinetobacter (up to 34.6 ± 6.0%), Zoogloea (up to 15.8 ± 2.2%), Comamonas (up to 2.6 ± 0.1%), and Hydrogenophaga (up to 5.1 ± 0.6%) as primary degraders [7]. These organisms demonstrated enrichment in heavy DNA fractions with buoyant density of 1.74 mg/L during ¹³C-aniline treatment experiments [7]. Additionally, rarely reported aniline-degrading bacteria such as Prosthecobacter (up to 16.0 ± 1.6%) and Curvibacter (up to 3.0 ± 1.6%) were identified through DNA-SIP methodology [7].
Bacterial Genus | Enrichment Percentage | Buoyant Density (mg/L) |
---|---|---|
Acinetobacter | 34.6 ± 6.0% | 1.74 |
Zoogloea | 15.8 ± 2.2% | 1.74 |
Prosthecobacter | 16.0 ± 1.6% | 1.74 |
Hydrogenophaga | 5.1 ± 0.6% | 1.74 |
Comamonas | 2.6 ± 0.1% | 1.74 |
Curvibacter | 3.0 ± 1.6% | 1.74 |
The application of ¹³C-labeled aniline in environmental studies has provided crucial insights into the compound's fate and transformation in natural systems [32]. Research utilizing uniformly ¹³C-labeled aniline demonstrated complete degradation within 45-69 hours in aerobic microcosm experiments [7]. These studies revealed that gene families affiliated with atd, tdn, and dan genes were identified as key genetic elements responsible for aniline degradation pathways [7].
Position-specific ¹³C labeling at the C-1 position of aniline provides distinct advantages in nuclear magnetic resonance (NMR) spectroscopy studies [33] [34] [36]. The ¹³C isotope, comprising approximately 1.1% of natural carbon abundance, possesses a magnetic dipole moment enabling detailed structural analysis [33] [36]. In contrast to ¹²C, which is NMR-inactive due to lack of nuclear magnetic moment, ¹³C signals appear in a separate frequency window, typically around 75 MHz in a 7.05 Tesla magnetic field [33] [36].
The chemical shift range for ¹³C nuclei extends up to 200 ppm, providing significantly greater resolution compared to proton NMR [33] [36]. For aromatic carbon atoms in aniline derivatives, chemical shifts typically appear in the 120-150 ppm region, with the C-1 carbon (bearing the amino group) showing characteristic downfield shifts due to the electron-withdrawing nature of the nitrogen substituent [33] [34].
The use of (1-¹³C)aniline enables precise tracking of carbon atom migration during chemical transformations [22] [26]. In synthetic studies involving uniformly ¹³C-labeled polycyclic aromatic hydrocarbons derived from ¹³C-benzene precursors, researchers achieved excellent yields ranging from 58% to 78% for various target compounds [22] [26]. These synthetic pathways demonstrated the utility of position-specific labeling in understanding ring formation mechanisms and carbon-carbon bond formation processes [22] [26].
Research involving ¹³C-labeled aromatic compounds has revealed specific reaction pathways through isotopomer analysis [35]. When ¹³C-labeled substrates enter metabolic cycles, the isotopic label distribution in products provides direct evidence of the biochemical transformations occurring [35] [38]. Advanced analytical techniques utilizing capillary electrophoresis-mass spectrometry (CE-MS) have enabled detection of isotopomer patterns from as little as 1 μL of 100 nmol/L amino acid solutions [38].
Modern ¹³C metabolic flux analysis techniques have emerged as primary methods for quantifying intracellular fluxes in biological systems [41]. These approaches utilize the incorporation patterns of ¹³C-labeled precursors to determine the relative contributions of different metabolic pathways [41]. In studies utilizing ¹³C-labeled acetate, researchers observed distinct labeling patterns in amino acids that revealed both oxidative and reductive metabolic processes [38].
Analytical Parameter | Detection Limit | Sample Volume Required |
---|---|---|
CE-MS Analysis | 100 nmol/L | 1 μL |
Cell Equivalent | 10⁴-10⁵ cells | - |
Total Run Time | 15 minutes | - |
Mass Error | <5 ppm | - |
Dual isotopic labeling strategies incorporating both ¹³C and ¹⁵N isotopes have been developed for comprehensive mechanistic studies of benzene derivatives [10] [12] [15]. The ANIBAL (aniline benzoic acid labeling) methodology represents a pioneering approach utilizing ¹³C-reagents for stable isotope labeling of both carboxylic and amino groups [4]. This twin chemistry approach targets two amino acid functionalities simultaneously, providing 6 Da mass peak spacing without chromatographic discrimination [4].
Research utilizing dual ¹³C/¹⁵N labeling has demonstrated assimilation efficiencies of 24.2% for ¹³C and 27.4% for ¹⁵N in biological systems [11]. These studies revealed that feeding regimes offering either ad libitum or restricted access to unlabeled substrates did not significantly affect the incorporation efficiency of either isotope [11]. Body tissue samples showed significantly higher ¹³C enrichment but lower ¹⁵N enrichment compared to cutaneous samples after 15 days of labeling [11].
Contemporary dual labeling strategies have achieved uniform labeling throughout plant material with 4.4 atom% ¹³C and 6.7 atom% ¹⁵N enrichment [13]. Differential labeling techniques can produce materials with up to 1.29 atom% ¹³C and 0.56 atom% ¹⁵N differences between metabolic and structural components [13]. These approaches utilize continuous labeling chambers that maintain precise environmental conditions including temperature, humidity, carbon dioxide concentration, and light levels [13].
Dual isotope labeling enables sophisticated analytical approaches for studying nitrogen isotope exchange reactions [14]. Recent developments in pyridine-based strategies have demonstrated ¹⁵N-labeling of heterocycles including pyrimidines and isoquinolines, alongside ¹³C-labeled phenyl derivatives [14]. These methodologies provide alternative pathways for multiple isotope labeling on aromatic core structures [14].
The analysis of ¹³C-¹⁵N coupling constants in solution has emerged as a powerful tool for structural determination of nitrogen heterocycles [15]. Selective ¹⁵N-labeling leads to additional ¹H-¹⁵N and ¹³C-¹⁵N spin-spin coupling constants that significantly expand NMR analytical capabilities [15]. These techniques have proven particularly effective for studying tautomeric rearrangements and ring-chain transformations in heterocyclic compounds [15].
Dual Labeling Parameter | ¹³C Enrichment | ¹⁵N Enrichment | Analysis Method |
---|---|---|---|
Uniform Labeling | 4.4 atom% | 6.7 atom% | Continuous chamber |
Differential Labeling | 1.29 atom% | 0.56 atom% | Metabolic/structural |
Biological Assimilation | 24.2% efficiency | 27.4% efficiency | Feeding studies |
Coupling Constant Analysis | J(C-N) = 9-11 Hz | J(H-N) variable | NMR spectroscopy |
Late-stage isotopic labeling techniques have been developed for introducing both ¹³C and ¹⁵N labels into pharmaceutical compounds [16] [17]. These methodologies enable high incorporation of deuterium and tritium alongside ¹³C labeling through heterogeneous photocatalytic systems [16]. The dual pathway mechanism operates both in solution and on catalytic surfaces, providing simultaneous labeling at multiple sites [16].
The chemical shift anisotropy in carbon-13 labeled aniline systems exhibits a profound dependence on the orientation of the amino group relative to the aromatic ring plane. The amino group in aniline adopts a pyramidal geometry with the nitrogen atom positioned approximately 42 degrees out of the benzene ring plane [1]. This non-planar configuration significantly influences the anisotropic shielding experienced by carbon-13 nuclei throughout the molecular framework.
The principal components of the chemical shift anisotropy tensor for carbon-13 nuclei in aniline systems demonstrate marked variation depending on their position relative to the amino group. The ipso carbon (C1) exhibits the largest anisotropy span with σ11 = 201.5 ppm, σ22 = 128.4 ppm, and σ33 = 89.7 ppm, resulting in a total anisotropy (Δσ) of 111.8 ppm and an asymmetry parameter (η) of 0.35 [2]. This substantial anisotropy reflects the direct bonding interaction between the carbon-13 nucleus and the nitrogen atom, which creates a highly asymmetric electronic environment.
The ortho carbons (C2,C6) display intermediate anisotropy values with Δσ = 77.7 ppm and η = 0.39, while the meta carbons (C3,C5) show the highest anisotropy among ring positions with Δσ = 115.8 ppm and η = 0.45 [2]. The para carbon (C4) exhibits the smallest anisotropy with Δσ = 73.4 ppm and η = 0.39, indicating that the amino group's electronic influence diminishes with distance through the aromatic system.
The orientation of the amino group significantly affects the magnitude and direction of the chemical shift anisotropy tensors. When the amino group is oriented to minimize steric interactions with ortho substituents, the anisotropy parameters undergo systematic changes. In 2-methylaniline derivatives, steric hindrance forces the amino group to adopt a more planar configuration, resulting in increased anisotropy values for the ipso carbon due to enhanced π-orbital overlap [3].
Computational studies using density functional theory have revealed that the chemical shift anisotropy is primarily controlled by the paramagnetic contribution to the shielding tensor [4]. The amino group's lone pair electrons participate in resonance with the aromatic π-system, creating a paramagnetic current that deshields the carbon-13 nuclei. This effect is most pronounced for the ipso carbon, where the paramagnetic contribution reaches -58.1 ppm, compared to -76.4 ppm for ortho carbons and -55.6 ppm for meta carbons [4].
The relationship between amino group orientation and chemical shift anisotropy follows a predictable pattern that can be quantified through correlation analysis. The anisotropy parameters show strong correlation with the amino group's pyramidal angle, with correlation coefficients exceeding 0.85 for all carbon positions [5]. This correlation enables the prediction of anisotropy values based on structural parameters derived from crystallographic or computational studies.
Substituent effects on carbon-13 nuclear magnetic resonance signal dispersion in aniline systems manifest through complex interplay between electronic and steric factors. The dispersion patterns are governed by the electronic characteristics of the substituents, their position on the aromatic ring, and their interaction with the amino group's electronic properties.
Para-substituted anilines demonstrate the most systematic substituent effects on carbon-13 chemical shifts. Electron-donating substituents such as methyl groups (-CH3) and methoxy groups (-OCH3) cause upfield shifts in the ipso carbon signal, with δ(C1) shifts of -1.7 ppm and -2.3 ppm respectively [6]. Conversely, electron-withdrawing substituents including nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3) groups produce downfield shifts of the ipso carbon, with δ(C1) shifts of -5.1 ppm, -6.2 ppm, and -4.8 ppm respectively [7].
The para carbon position shows the most dramatic substituent-induced changes in chemical shift. Electron-donating substituents cause substantial downfield shifts with δ(C4) values of +11.5 ppm for methyl and +7.8 ppm for methoxy groups [6]. Electron-withdrawing substituents produce even larger downfield shifts, with nitro groups causing a remarkable +19.7 ppm shift and cyano groups inducing a +15.1 ppm shift [7].
The correlation between substituent electronic effects and carbon-13 chemical shifts follows the Hammett relationship, particularly for para substituents. The linear correlation between δ(C4) shifts and Hammett σp constants exhibits a correlation coefficient of 0.95, with a slope (ρ) of -18.2 ppm per σp unit [8]. This relationship enables the prediction of chemical shifts for new para-substituted aniline derivatives based on known substituent constants.
Ortho and meta substituents produce more complex dispersion patterns due to the combination of electronic and steric effects. Ortho substituents create steric hindrance that forces the amino group out of the ring plane, disrupting the normal resonance interactions. This steric effect manifests as irregular chemical shift patterns that deviate from simple electronic correlations [9]. Meta substituents show intermediate behavior, with electronic effects dominating over steric interactions.
The signal dispersion patterns in carbon-13 nuclear magnetic resonance spectra of substituted anilines are further influenced by hydrogen bonding interactions. The amino group can form intermolecular hydrogen bonds with polar solvents or other aniline molecules, resulting in concentration-dependent chemical shifts [10]. These hydrogen bonding effects are most pronounced in protic solvents, where the amino group can act as both hydrogen bond donor and acceptor.
Halogen substituents produce unique dispersion patterns due to their dual electronic nature. Fluorine and chlorine substituents at the para position cause moderate downfield shifts in the ipso carbon (δ(C1) = -3.0 ppm for chlorine), while the para carbon experiences smaller shifts (δ(C4) = +4.4 ppm for chlorine) [7]. The halogen effects are attributed to the balance between inductive electron withdrawal and resonance electron donation through the halogen's lone pairs.
The temperature dependence of substituent effects on carbon-13 chemical shifts reveals additional insights into the dispersion mechanisms. Variable temperature studies show that electron-donating substituents exhibit greater temperature coefficients than electron-withdrawing substituents, indicating different activation energies for conformational processes [3]. This temperature dependence reflects the dynamic nature of the amino group's orientation and its interaction with substituents.
The relationship between electron density and isotopic shielding in carbon-13 labeled aniline systems reveals fundamental insights into the electronic structure and magnetic properties of aromatic amines. The correlation between local electron density and nuclear shielding constants provides a quantitative framework for understanding the observed chemical shift patterns.
Electron density calculations using quantum chemical methods demonstrate that the carbon-13 shielding constants correlate strongly with the local electron density at each carbon position [4]. The ipso carbon exhibits an electron density of 0.287 e/ų and a shielding constant of 89.7 ppm, while the ortho carbons show higher electron density (0.302 e/ų) but lower shielding constants (79.1 ppm) [4]. This apparent contradiction arises from the different contributions of diamagnetic and paramagnetic shielding components.
The diamagnetic contribution to shielding increases monotonically with electron density, as expected from the classical theory of nuclear magnetic shielding. The ipso carbon shows a diamagnetic contribution of 147.8 ppm, compared to 155.5 ppm for ortho carbons and 129.0 ppm for meta carbons [4]. However, the paramagnetic contribution exhibits more complex behavior, with the most negative values occurring at ortho positions (-76.4 ppm) rather than at the ipso position (-58.1 ppm) [4].
The π-electron density plays a crucial role in determining the overall shielding pattern. The para carbon, which exhibits the highest π-electron density (1.14 electrons), shows intermediate shielding despite having moderate total electron density [4]. This enhanced π-electron density results from the resonance donation of the amino group's lone pair, which preferentially populates the para position through mesomeric effects.
Isotope effects on carbon-13 chemical shifts provide additional evidence for the electron density-shielding relationship. The incorporation of carbon-13 at specific positions in the aniline molecule produces measurable isotope shifts in neighboring carbon atoms. These isotope shifts range from -42.1 ppb for carbons adjacent to the labeled position to -28.7 ppb for carbons separated by two bonds [11]. The magnitude of these isotope shifts correlates with the electron density at the labeled position, confirming the role of electronic factors in determining magnetic shielding.
The correlation between electron density and isotopic shielding can be quantified through linear regression analysis. The relationship between total electron density and shielding constants yields a correlation coefficient of 0.78, while the correlation improves to 0.92 when considering only the π-electron density contribution [4]. This improvement demonstrates the dominant role of π-electrons in determining the magnetic properties of aromatic systems.
Substituent effects on the electron density-shielding correlation provide insights into the transmission of electronic effects through the aromatic ring. Electron-donating substituents increase the π-electron density at ortho and para positions, resulting in enhanced shielding at these sites. Conversely, electron-withdrawing substituents decrease π-electron density and reduce shielding constants [12]. The magnitude of these effects correlates with the substituent's Hammett constants, confirming the electronic origin of the observed changes.
The analysis of natural bond orbitals reveals that the electron density-shielding correlation is primarily determined by the occupation of antibonding orbitals. The paramagnetic contribution to shielding arises from the mixing of occupied and unoccupied molecular orbitals under the influence of the external magnetic field [13]. Carbon positions with higher electron density in antibonding orbitals experience greater paramagnetic deshielding, leading to the observed correlation patterns.
Temperature-dependent studies of electron density-shielding correlations demonstrate the dynamic nature of these relationships. At elevated temperatures, thermal population of higher energy conformations leads to averaging of electron density distributions, resulting in modified correlation patterns [3]. These temperature effects provide insights into the conformational flexibility of the amino group and its influence on electronic structure.
Table 1: Carbon-13 Chemical Shifts in Aniline and Derivatives (ppm) | ||||
---|---|---|---|---|
Compound | C1 (ipso) | C2,C6 (ortho) | C3,C5 (meta) | C4 (para) |
Aniline | 147.2 [14] | 115.1 [14] | 129.4 [14] | 118.7 [14] |
N-Methylaniline | 149.0 [14] | 114.8 [14] | 129.2 [14] | 117.3 [14] |
N,N-Dimethylaniline | 150.8 [14] | 113.2 [14] | 128.8 [14] | 116.1 [14] |
2-Methylaniline | 147.0 [3] | 116.5 [3] | 131.2 [3] | 118.5 [3] |
Para-Methylaniline | 145.5 [15] | 115.3 [15] | 129.8 [15] | 130.2 [15] |
Para-Chloroaniline | 144.2 [15] | 116.8 [15] | 129.1 [15] | 123.1 [15] |
Para-Nitroaniline | 142.1 [15] | 119.2 [15] | 125.8 [15] | 138.4 [15] |
Table 2: Chemical Shift Anisotropy Parameters for Carbon-13 in Aniline Systems | |||||
---|---|---|---|---|---|
Position | σ11 (ppm) | σ22 (ppm) | σ33 (ppm) | Δσ (ppm) | η |
C1 (ipso) | 201.5 [2] | 128.4 [2] | 89.7 [2] | 111.8 [2] | 0.35 [2] |
C2,C6 (ortho) | 156.8 [2] | 109.5 [2] | 79.1 [2] | 77.7 [2] | 0.39 [2] |
C3,C5 (meta) | 189.2 [2] | 125.6 [2] | 73.4 [2] | 115.8 [2] | 0.45 [2] |
C4 (para) | 158.3 [2] | 112.8 [2] | 84.9 [2] | 73.4 [2] | 0.39 [2] |
N-Methyl | 85.2 [2] | 42.1 [2] | 12.3 [2] | 72.9 [2] | 0.41 [2] |
Table 3: Substituent Effects on Carbon-13 Nuclear Magnetic Resonance Signal Dispersion | ||||
---|---|---|---|---|
Substituent | δ(C1) Shift | δ(C4) Shift | Hammett σp | Electron Effect |
H (Reference) | 0.0 [16] | 0.0 [16] | 0.00 [16] | Reference |
CH3 (para) | -1.7 [6] | +11.5 [6] | -0.17 [6] | Donating |
OCH3 (para) | -2.3 [6] | +7.8 [6] | -0.27 [6] | Donating |
Cl (para) | -3.0 [7] | +4.4 [7] | +0.23 [7] | Withdrawing |
NO2 (para) | -5.1 [7] | +19.7 [7] | +0.78 [7] | Withdrawing |
CN (para) | -6.2 [7] | +15.1 [7] | +0.66 [7] | Withdrawing |
CF3 (para) | -4.8 [7] | +12.3 [7] | +0.54 [7] | Withdrawing |
Table 4: Isotope Effects on Carbon-13 Chemical Shifts in Labeled Aniline Systems | ||||
---|---|---|---|---|
Isotope Label | Labeled Position | Chemical Shift (ppm) | Isotope Shift (ppb) | J-Coupling (Hz) |
(1-13C)Aniline | C1 | 147.2 [17] | 0.0 [17] | 165.8 [17] |
(2-13C)Aniline | C2 | 115.1 [11] | -42.1 [11] | 158.2 [11] |
(3-13C)Aniline | C3 | 129.4 [11] | -28.7 [11] | 161.4 [11] |
(4-13C)Aniline | C4 | 118.7 [11] | -35.2 [11] | 159.7 [11] |
(13C6)Aniline | All Carbons | Multiple [18] | Variable [18] | Multiple [18] |
(15N)Aniline | Nitrogen | N/A [19] | N/A [19] | 92.3 (1J_NC) [19] |
Table 5: Electron Density and Isotopic Shielding Correlations in Aniline | ||||
---|---|---|---|---|
Position | Electron Density (e/ų) | Shielding Constant (ppm) | Paramagnetic Contribution | π-Electron Density |
C1 (ipso) | 0.287 [4] | 89.7 [4] | -58.1 [4] | 1.02 [4] |
C2,C6 (ortho) | 0.302 [4] | 79.1 [4] | -76.4 [4] | 0.95 [4] |
C3,C5 (meta) | 0.295 [4] | 73.4 [4] | -55.6 [4] | 1.08 [4] |
C4 (para) | 0.299 [4] | 84.9 [4] | -67.2 [4] | 1.14 [4] |
Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard